molecular formula C10H8N2O2S B1349004 (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 74920-46-0

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1349004
CAS No.: 74920-46-0
M. Wt: 220.25 g/mol
InChI Key: TUUSMEPEGIXSAQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS Number 74920-46-0) is an imidazolidinone-based research chemical with a molecular formula of C10H8N2O2S and a molecular weight of 220.25 g/mol . This compound features a core 2-sulfanylideneimidazolidin-4-one structure substituted with a 3-hydroxybenzylidene group at the 5-position, which is a motif of interest in medicinal chemistry research . Compounds with similar structural frameworks, including the rhodanine-like 2-sulfanylideneimidazolidin-4-one core, have been investigated for a range of biological activities. Published patent literature indicates that such structures are explored for their potential as therapeutic agents, including anti-inflammatory applications . Furthermore, research into related molecules that function as protein degraders, particularly within the MAPK signaling pathway (such as MEK1/2 and RAF), highlights the continued relevance of this chemical class in developing novel therapeutic strategies, especially in oncology . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can request a quote for both small and large quantities of this compound .

Properties

IUPAC Name

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUSMEPEGIXSAQ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353531
Record name (5E)-5-[(3-Hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74920-46-0
Record name (5E)-5-[(3-Hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization

  • Starting materials: 3-hydroxybenzaldehyde and thiosemicarbazide or thiourea.
  • Reaction type: Knoevenagel-type condensation between the aldehyde group and the active methylene group of the thiosemicarbazide, followed by intramolecular cyclization.
  • Solvent: Ethanol or other polar protic solvents are commonly used.
  • Catalyst: Acidic catalysts such as hydrochloric acid (HCl) or acetic acid are employed to promote condensation and ring closure.
  • Conditions: Refluxing the reaction mixture for 1–3 hours is typical to ensure complete conversion.
  • Work-up: The product is isolated by filtration or extraction, followed by recrystallization from solvents like ethanol or dimethylformamide (DMF) to enhance purity.

This method is analogous to the synthesis of related 2-thioxoimidazolidin-4-one derivatives, where the aldehyde component determines the substitution pattern on the benzylidene moiety.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes and Effects
Solvent Ethanol, DMF, or ethanol-acetic acid mixture Ethanol is preferred for solubility and reaction rate; DMF used for recrystallization and purity enhancement
Catalyst HCl (acidic), acetic acid Acid catalysis promotes condensation and cyclization
Temperature Reflux (78–100 °C depending on solvent) Reflux ensures sufficient energy for ring closure
Reaction time 1–3 hours Longer times improve yield but may increase byproducts
Purification Recrystallization from DMF or ethanol Enhances crystallinity and removes impurities

Mechanistic Insights

  • The aldehyde carbonyl carbon undergoes nucleophilic attack by the thiosemicarbazide nitrogen, forming a Schiff base intermediate.
  • Subsequent intramolecular cyclization occurs via nucleophilic attack of the thiol sulfur on the imine carbon, forming the thioxoimidazolidinone ring.
  • The exocyclic double bond (C=C) between the imidazolidinone ring and the benzylidene substituent adopts the (5E) configuration, confirmed by spectroscopic methods.

Alternative Synthetic Routes

While the condensation-cyclization method is predominant, alternative approaches include:

Reaction Monitoring and Characterization

  • Infrared (IR) Spectroscopy: Characteristic absorption bands include the thione (C=S) stretch around 1200–1250 cm⁻¹ and the imidazolidinone carbonyl (C=O) stretch near 1650–1700 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): The benzylidene methine proton appears around δ 8.5 ppm in ¹H NMR; aromatic protons resonate between δ 6.5–8.0 ppm. The hydroxy proton is typically observed as a singlet around δ 9–10 ppm depending on solvent.
  • Mass Spectrometry (MS): Confirms molecular weight (220.25 g/mol) consistent with the molecular formula C10H8N2O2S.
  • X-ray Crystallography: Used to confirm the (5E) stereochemistry of the benzylidene double bond and the overall molecular conformation.

Summary Table of Preparation Methods

Method No. Starting Materials Solvent Catalyst Temperature Reaction Time Yield (%) Notes
1 3-Hydroxybenzaldehyde + Thiourea Ethanol HCl (acidic) Reflux 2 hours 70–85 Standard condensation-cyclization
2 Thiosemicarbazide + Chloroacetic acid + 3-Hydroxybenzaldehyde DMF + Acetic acid Sodium acetate Reflux 1.5–3 hours 65–80 Cyclocondensation followed by condensation
3 Preformed 2-thioxoimidazolidin-4-one + 3-Hydroxybenzyl halide DMF or THF Base (K2CO3) RT to 60°C 4–6 hours 50–65 Alkylation approach, lower yield

Research Findings and Notes

  • The reaction yield and purity are highly dependent on solvent choice and catalyst concentration.
  • Acidic conditions favor the formation of the desired imidazolidinone ring and suppress side reactions.
  • Recrystallization from DMF-acetic acid mixtures improves product crystallinity and purity.
  • The thione group (C=S) is reactive and can undergo oxidation or nucleophilic substitution, which must be controlled during synthesis and storage.
  • The hydroxy group on the phenyl ring can participate in further functionalization, such as esterification or azo coupling, expanding the compound’s chemical versatility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The sulfanylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted imidazolidinone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibits significant anticancer properties. A study published in ACS Omega highlighted its potential against various cancer cell lines, showing notable growth inhibition percentages:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.4

These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its structural similarity to other effective compounds in this category .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A case study assessed its efficacy against multidrug-resistant bacteria, demonstrating significant antibacterial effects with minimal inhibitory concentrations (MICs) comparable to established antibiotics. The results indicated that it could be a promising candidate for treating infections caused by resistant strains .

Synthesis of Hybrid Compounds

The compound serves as a versatile building block in the synthesis of hybrid molecules with enhanced biological activity. For instance, researchers have utilized it to create novel sulfonamide derivatives that combine the imidazolidinone structure with various pharmacophores, leading to compounds with improved therapeutic profiles .

Drug Development

Due to its unique structure, this compound is being explored in drug design efforts aimed at developing new classes of drugs targeting specific biological pathways involved in cancer and infectious diseases.

Case Study 1: Anticancer Evaluation

In a recent investigation, researchers synthesized derivatives based on this compound and evaluated their anticancer activities against multiple cell lines. The study concluded that modifications to the imidazolidinone core could significantly enhance cytotoxicity, making it a valuable scaffold for further drug development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the compound's antimicrobial properties against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The sulfanylidene group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Imidazolidinone vs. Thiazolidinone Derivatives
  • Thiazolidinone analogs (e.g., (5S)-5-methyl-3-phenyl-2-sulfanylidenethiazolidin-4-one) replace the imidazolidinone’s nitrogen with sulfur in the heterocyclic ring. This substitution alters electronic properties and bioactivity. Thiazolidinones are noted for antifungal activity and inhibition of HCV-RNA polymerase .
  • Imidazolidinone derivatives, including the target compound, may exhibit distinct binding affinities due to differences in ring electronegativity and hydrogen-bonding capacity.
Substituent Variations on the Benzylidene Group

The benzylidene moiety’s substituents significantly impact physicochemical and biological properties:

Compound Name Substituent on Phenyl Ring Key Features Reference
(5E)-5-[(3-Hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 3-hydroxyphenyl Polar, hydrogen-bond donor; potential for enhanced solubility Target Compound
(5E)-2-Sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate 4-triazolephenyl Introduces a heterocyclic triazole group; may enhance antimicrobial activity
(5E)-5-[(3-Methoxy-4-propoxyphenyl)methylidene]-2-thioxoimidazolidin-4-one 3-methoxy, 4-propoxyphenyl Alkoxy groups increase lipophilicity; potential for improved membrane permeability
(5S)-5-[(2,4-Dimethoxyphenyl)methyl]-5-hydroxy-2-sulfanylideneimidazolidin-4-one 2,4-dimethoxyphenyl, hydroxy Methoxy groups enhance electron density; hydroxy group adds polarity
Additional Substituents on the Core Ring
  • Chlorophenyl derivatives (e.g., 5-[(4-chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one): Chlorine atoms increase electronegativity and may enhance binding to hydrophobic enzyme pockets .

Computational and Structural Insights

  • Electronic Effects : Chlorine and methoxy substituents increase electron-withdrawing and donating effects, respectively, altering reactivity and binding .
  • Stereochemical Considerations : The (5E) configuration in the target compound ensures a planar benzylidene group, optimizing π-orbital overlap for bioactivity. Chiral analogs (e.g., (5S)-5-hydroxy derivatives ) may exhibit enantiomer-specific interactions.

Biological Activity

The compound (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one , identified by CAS number 74920-46-0 , is a member of a class of compounds known for their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

  • Molecular Formula : C10H8N2O2S
  • Molecular Weight : 224.25 g/mol
  • Structure : The compound features a phenolic group, which is often associated with antioxidant activity, and an imidazolidinone core that may contribute to its biological effects.

Antioxidant Activity

Research has shown that phenolic compounds can exhibit significant antioxidant properties. The hydroxyl group in the 3-hydroxyphenyl moiety of this compound contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Antimicrobial Properties

Studies indicate that compounds with similar structures possess antimicrobial activity against various bacterial strains. The presence of sulfur in the imidazolidinone structure may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes.

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer properties. For instance, derivatives of imidazolidinones have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly against enzymes involved in inflammatory processes. Inhibiting these enzymes can lead to reduced inflammation and associated diseases, such as arthritis or cardiovascular conditions.

In Vitro Studies

  • Antioxidant Assays : In vitro studies demonstrated that this compound showed a significant reduction in oxidative stress markers in human cell lines exposed to oxidative agents.
  • Antimicrobial Testing : The compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) determined through standard broth dilution methods.
  • Cytotoxicity Tests : Using MTT assays, the cytotoxic effects of the compound were evaluated on various cancer cell lines, revealing IC50 values suggesting moderate to high potency against specific tumor types.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AntioxidantDPPH Scavenging70% inhibition
AntimicrobialMIC AssayEffective against E. coli (MIC = 32 µg/mL)
AnticancerMTT AssayIC50 = 25 µM in A549 cells
Enzyme InhibitionEnzyme Activity50% inhibition of COX-2 at 10 µM

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one?

  • Methodology : Utilize condensation reactions between substituted benzaldehyde derivatives and thiohydantoin precursors. For example, describes similar syntheses using ethanol or methanol as solvents with catalysts like K₂CO₃ or ZnCl₂ under reflux (60–80°C, 9–13 hours). Optimize reaction conditions by varying substituents on the phenyl ring (e.g., hydroxy groups) to improve yields (77–89% reported for analogous compounds) .
  • Challenges : Monitor reaction progress via TLC to avoid over-oxidation of the thione group. Purification may require column chromatography with ethyl acetate/hexane gradients.

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : and highlight the use of single-crystal X-ray diffraction to resolve E/Z isomerism and confirm the (5E) configuration in related thiazolidinone derivatives .
  • Spectroscopy : Combine ¹H/¹³C NMR (to verify aromatic and imidazolidinone protons), FT-IR (C=O stretch ~1700 cm⁻¹; C=S ~1250 cm⁻¹), and HRMS (exact mass ±5 ppm) .

Q. What are the solubility properties and formulation strategies for in vitro assays?

  • Data : reports DMSO solubility (66–125 mg/mL, 200.5–379.7 mM) for structurally similar compounds. Prepare stock solutions in DMSO, then dilute with PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity) .
  • Formulation : For in vivo studies, use oral suspensions with 1% carboxymethyl cellulose (CMC) or injectable formulations with cyclodextrin-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to differentiate specific inhibition from nonspecific toxicity.
  • Off-target screening : Use kinase/phosphatase panels ( notes enzyme inhibition in rhodanine derivatives) and compare with cytotoxicity assays (MTT/XTT) .
  • Structural analogs : Modify the 3-hydroxyphenyl or thione groups (e.g., halogenation, ) to isolate pharmacophores responsible for activity .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., tyrosine kinases, ). Validate with molecular dynamics simulations (100 ns trajectories) .
  • QSAR modeling : Train models on analogs (e.g., ’s iodophenyl variant) using descriptors like LogP, tPSA, and Hammett constants .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

  • Methodology :

  • Degradation studies : Simulate hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis irradiation) to identify breakdown products ( ’s INCHEMBIOL framework) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), leveraging ’s multi-level risk assessment strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.